molecular formula C13H23NO4 B2857348 3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2416231-32-6

3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2857348
CAS No.: 2416231-32-6
M. Wt: 257.33
InChI Key: FQQQBODCXQKDMG-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a carboxylic acid moiety at position 3, and three methyl substituents (positions 3, 5, and 5). The Boc group enhances steric bulk and modulates lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation.

Molecular Formula: C₁₃H₂₃NO₄ Key Features:

  • Pyrrolidine core with 3,5,5-trimethyl substitution.
  • N-Boc protection for amine stabilization.
  • Carboxylic acid at position 3 for reactivity or binding.

Properties

IUPAC Name

3,5,5-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(6,9(15)16)7-12(14,4)5/h7-8H2,1-6H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQBODCXQKDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-ylidene with malononitrile under basic conditions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Pyrrolidine Carboxylic Acid Derivatives ()

The compounds below are pyrrolidine-3-carboxylic acid derivatives with varying substituents, synthesized for pharmacological screening.

Table 1: Comparison of Pyrrolidine Derivatives
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Crude Yield (%) Purity (%) Functional Groups (FTIR, cm⁻¹) Reference
Target Compound C₁₃H₂₃NO₄ 257.3 (calculated) Boc, 3,5,5-trimethyl, COOH N/A N/A 1720 (C=O Boc), 1700 (COOH)† -
(±)-14{4,5} (Benzodioxol/trifluorophenyl urea) C₂₂H₂₂F₃N₃O₅ 466.4 Benzodioxol, trifluoromethylphenyl urea 68 >99 3358 (NH), 1675 (C=O urea)
(±)-14{5,7} (Cyanophenyl/methylpyrrole urea) C₂₀H₂₃N₅O₃ 382.4 3-Cyanophenyl urea, methylpyrrole 61 99 3254 (NH), 2230 (C≡N)
(±)-14{6,4} (Methylindolyl/phenyl urea) C₂₃H₂₆N₄O₃ 407.5 Methylindole, phenyl urea 79 97 1601 (C=C aromatic), 1546 (NH)

Key Observations :

Substituent Effects on Molecular Weight :

  • The target compound (MW 257.3) is significantly smaller than analogs in (MW 382–466) due to the absence of aromatic or urea groups.
  • Bulky substituents (e.g., benzodioxol in 14{4,5}) increase molecular weight and may enhance π-π interactions .

Synthetic Efficiency :

  • Yields for compounds range from 61% to 79%, influenced by steric hindrance and reactivity of substituents. The target compound’s synthesis may face challenges due to the Boc group’s steric bulk, though exact yield data are unavailable.

The Boc group in the target compound offers metabolic stability but reduces polarity, as seen in shorter HPLC retention times for similar Boc-protected intermediates (e.g., 1.76 minutes in ).

Comparison with 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ()

This simpler analog lacks the Boc group and additional methyl substituents, highlighting structural and functional contrasts.

Table 2: Comparison with 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Parameter Target Compound 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Molecular Formula C₁₃H₂₃NO₄ C₆H₉NO₃
Key Substituents Boc, 3,5,5-trimethyl, COOH 1-methyl, 5-oxo, COOH
Functional Groups Boc (C=O), COOH Ketone (C=O), COOH
Safety Considerations Likely low volatility (Boc) SDS highlights irritancy risks

Key Observations :

  • The 5-oxo group in ’s compound may enhance reactivity (e.g., keto-enol tautomerism), unlike the stable Boc group in the target .

Comparison with Patent Intermediate ()

A pyrimidine carboxamide derivative with a Boc-protected intermediate shares synthetic relevance but differs in core structure.

Table 3: Comparison with Patent Intermediate
Parameter Target Compound Patent Intermediate (Example 237)
Core Structure Pyrrolidine Pyrimidine
Molecular Weight 257.3 732.1 (LCMS [M+H]+)
Key Functional Groups Boc, COOH Boc, carboxamide, trifluoromethyl
HPLC Retention Time N/A 1.76 minutes (QC-SMD-TFA05)

Key Observations :

  • The pyrimidine core in introduces aromaticity and electron-withdrawing groups (e.g., trifluoromethyl), enhancing binding specificity but reducing synthetic accessibility.
  • The Boc group in both compounds aids in amine protection, but the target’s pyrrolidine core offers conformational flexibility compared to the rigid pyrimidine ring .

Biological Activity

3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, with the CAS number 2416231-32-6, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C13H23NO4C_{13}H_{23}NO_4, and it has a molecular weight of 257.33 g/mol. Key chemical properties include:

PropertyValue
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds in the pyrrolidine family exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. The specific biological activities of 3,5,5-trimethyl derivatives have not been extensively documented; however, related compounds provide insights into possible mechanisms.

1. Analgesic and Anti-inflammatory Properties

Pyrrolidine derivatives are often investigated for their analgesic properties. For instance, studies on similar compounds have shown that they can act as mu-opioid receptor agonists, which suggests a potential for pain relief applications.

2. Neuroprotective Effects

Some pyrrolidine derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Case Study 1: Analgesic Activity

A study published in the European Journal of Pharmacology evaluated the analgesic effects of a related pyrrolidine compound in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting that structural modifications in pyrrolidine can enhance analgesic potency.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The findings revealed that certain modifications at the nitrogen atom could improve neuroprotective efficacy, hinting at the potential benefits of similar modifications in 3,5,5-trimethyl derivatives.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine compounds often correlates with their structural characteristics. Key factors influencing activity include:

  • Substituents on the nitrogen atom : Modifications can enhance receptor binding affinity.
  • Alkyl groups : The presence of branched alkyl groups may improve solubility and bioavailability.

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